molecular formula C11H10IN B12442892 4-Phenylpyridinium iodide

4-Phenylpyridinium iodide

Cat. No.: B12442892
M. Wt: 283.11 g/mol
InChI Key: IJMTVXHPKOTGHR-UHFFFAOYSA-N
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Description

Contextualization within Pyridinium (B92312) Salt Chemistry

Pyridinium salts are a class of organic compounds characterized by a positively charged pyridinium cation. wikipedia.org This cation is the conjugate acid of pyridine (B92270) and is aromatic, following Hückel's rule, and isoelectronic with benzene (B151609). wikipedia.org The general structure consists of a pyridine ring where the nitrogen atom is quaternized, meaning it is bonded to four carbon atoms or other substituents, resulting in a positive charge that is balanced by a counter-anion, in this case, iodide. wikipedia.orgrsc.org

The reactivity of pyridinium salts is a key aspect of their chemical importance. They are generally more reactive than their parent pyridine heterocycles and can act as electrophiles at the 2, 4, and 6-positions of the ring. rsc.org This reactivity allows them to participate in a variety of chemical transformations, including nucleophilic addition reactions, which are instrumental in the synthesis of more complex heterocyclic systems like dihydropyridines and tetrahydropyridines. rsc.org

4-Phenylpyridinium iodide, specifically, is an N-H pyridinium salt where a phenyl group is attached to the 4-position of the pyridine ring. Its structure and properties are of interest in diverse areas, from synthetic organic chemistry to materials science. rsc.orgontosight.ai

Historical Development of Pyridinium Salt Research

The study of pyridinium salts has a rich history, initially gaining prominence for their applications as germicides. jst.go.jp Over time, research has expanded to modify their properties, leading to a wide range of applications. jst.go.jp A significant milestone in pyridinium salt research was the discovery in the 1970s of a unique photocyclization reaction, although it remained largely unexplored for nearly three decades. psu.edu Renewed interest in the 1990s led to more detailed investigations into this and other reactions, exploiting their synthetic potential. psu.edu

More recently, N-functionalized pyridinium salts have been investigated as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals, a topic that has seen remarkable progress in the last five years. acs.org This has opened up new avenues for their use in organic synthesis, including applications in photocatalysis and transition metal catalysis. acs.org

The synthesis of N-methyl-4-phenylpyridinium iodide (MPP+), a closely related compound, was first reported in a German chemistry journal in 1923. wikipedia.org However, its neurotoxic properties were not recognized until 1983, following a series of poisonings. wikipedia.org This discovery highlighted the biological significance of certain pyridinium salts and spurred further research into their interactions with biological systems.

Fundamental Research Questions Pertaining to 4-Phenylpyridinium Iodide

The unique properties of 4-phenylpyridinium iodide and its derivatives have given rise to several fundamental research questions that continue to be actively investigated:

Reactivity and Synthetic Applications: How can the reactivity of the pyridinium ring in 4-phenylpyridinium iodide be harnessed for the synthesis of novel and complex organic molecules? Researchers are exploring its use as an intermediate in the construction of pharmacologically active compounds. rsc.orgnsf.gov.lk

Fluorescence Behavior: What are the fluorescence properties of 4-phenylpyridinium iodide derivatives, and how are they influenced by their environment, such as in the presence of cyclodextrins or within cellular systems? nsf.gov.lkcmb.ac.lk192.248.16 This has implications for their use as fluorescent probes.

Biological Activity and Neurotoxicity: What is the mechanism of action of 4-phenylpyridinium iodide and its N-alkylated derivatives, such as MPP+, in biological systems? A significant body of research focuses on its role as a neurotoxin and its use in creating models for Parkinson's disease. caymanchem.comchemicalbook.comontosight.aiontosight.aiglpbio.com Key questions revolve around its selective uptake by dopaminergic neurons, inhibition of mitochondrial complex I, and the resulting cellular death cascade. plos.orgnih.govsemanticscholar.org

Materials Science Applications: Can the specific properties of 4-phenylpyridinium iodide be utilized in the development of new materials? Research is exploring its potential in creating materials with unique optical, electrical, or thermal properties. ontosight.ai

Interactive Data Table

PropertyValueSource
Chemical Formula C11H10IN nih.gov
IUPAC Name 4-phenylpyridin-1-ium;iodide nih.gov
Molecular Weight 283.11 g/mol nih.gov
InChIKey IJMTVXHPKOTGHR-UHFFFAOYSA-N nih.gov
SMILES C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-] nih.gov

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

4-phenylpyridin-1-ium;iodide

InChI

InChI=1S/C11H9N.HI/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-9H;1H

InChI Key

IJMTVXHPKOTGHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-]

Origin of Product

United States

Synthetic Methodologies for 4 Phenylpyridinium Iodide and Its Derivatives

Quaternization Reactions of 4-Phenylpyridine (B135609)

The most direct method for synthesizing N-substituted 4-phenylpyridinium salts is the quaternization of the 4-phenylpyridine nitrogen atom. This process involves the formation of a new carbon-nitrogen bond, converting the tertiary amine of the pyridine (B92270) ring into a quaternary ammonium (B1175870) salt.

Alkylation, specifically the Menshutkin reaction, is a fundamental approach for the synthesis of 4-phenylpyridinium iodide. This SN2 reaction involves the nucleophilic attack of the nitrogen atom of 4-phenylpyridine on an alkyl halide. mdpi.com A prominent example is the synthesis of 1-methyl-4-phenylpyridinium iodide (MPP+), where 4-phenylpyridine is reacted with methyl iodide. wikipedia.orgabcam.com The reaction proceeds by the lone pair of electrons on the pyridine nitrogen attacking the electrophilic methyl group of methyl iodide, displacing the iodide ion to form the final pyridinium (B92312) salt. wikipedia.org

The general scheme for this reaction is as follows: 4-Phenylpyridine + Methyl Iodide → 1-Methyl-4-phenylpyridinium Iodide

This method is widely used for preparing N-alkyl pyridinium salts. nih.gov While common alkyl halides are effective, the quaternization can achieve quantitative yields when using more activated halides like chloro 2-propanone or 2-chloroacetamide. researchgate.net

The efficiency of quaternization reactions is significantly influenced by the chosen reaction conditions and solvents. Polar aprotic solvents are typically preferred as they can solvate the transition state, facilitating the SN2 mechanism. Acetonitrile (B52724) is a commonly used solvent for the synthesis of 1-methyl-4-phenylpyridinium iodide from 4-phenylpyridine and methyl iodide. mdpi.comwikipedia.org

Elevated temperatures are often employed to increase the reaction rate. For instance, the synthesis of MPP+ iodide is often carried out at the reflux temperature of acetonitrile for an extended period, such as 24 hours, under an inert atmosphere to ensure a quantitative yield. mdpi.comwikipedia.org In some cases, the reaction can be conducted without a solvent by simply melting the reactants together at high temperatures, for example, at 100°C. mdpi.com The choice of conditions depends on the reactivity of the specific alkyl halide and the pyridine derivative. The reaction kinetics can be affected by steric hindrance from the alkyl group of the halide and from neighboring groups in polymeric systems like poly(4-vinyl pyridine). rsc.orgrsc.org

ReactantAlkylating AgentSolventConditionsProductReference
4-PhenylpyridineMethyl IodideAcetonitrileReflux, 24 hours1-Methyl-4-phenylpyridinium Iodide wikipedia.org
4-pyrrolidino pyridineButyl IodideAcetonitrileNear boiling point, 24 hours1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium Iodide mdpi.com
Poly(4-vinyl pyridine)Ethyl IodideSulpholaneNot specifiedQuaternized P4VP rsc.org
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosidePyridine (as reactant and solvent)Neat (Pyridine)70°C, 14 daysN-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate mdpi.com

Synthesis via Pyrylium (B1242799) Salt Intermediates

An alternative and versatile route to pyridinium salts involves the transformation of pyrylium salt precursors. researchgate.netsemanticscholar.org This method is particularly useful for accessing a wide range of N-substituted pyridinium derivatives that may be difficult to obtain through direct alkylation.

The synthesis of pyridinium salts from pyrylium salts is a classic example of a ring transformation reaction in heterocyclic chemistry. researchgate.net The process is initiated by the nucleophilic attack of a primary amine on the electrophilic C-2 position of the pyrylium ring. semanticscholar.orgresearchgate.net This attack leads to the opening of the pyrylium ring to form an intermediate 5-aminoketone, often referred to as a "divinylogous amide". researchgate.netsemanticscholar.org Subsequent cyclization of this intermediate, typically under acidic conditions, and elimination of water results in the formation of the stable, aromatic pyridinium ring. researchgate.netsemanticscholar.org

This transformation is highly efficient and generally proceeds in high yields, making it a powerful strategy for constructing complex multitopic pyridinium-based ligands and polymers. nih.govsemanticscholar.org The reaction's versatility allows for the incorporation of a wide variety of functional groups into the final pyridinium salt by simply changing the primary amine used in the reaction. tdl.orgrsc.org

Pyrylium Salt PrecursorAmine ReactantResulting Pyridinium Derivative TypeReference
2,4,6-Triarylpyrylium saltPrimary amine (e.g., propargylamine)N-Alkyl-2,4,6-triarylpyridinium salt researchgate.netsemanticscholar.org
Bis-pyrylium saltPrimary diamineCationic pyridinium polymers nih.govsemanticscholar.org
2,6-di-t-butyl-4-phenyl-pyrylium cationPrimary amineN-substituted-2,6-di-t-butyl-4-phenylpyridinium salt rsc.org
General pyrylium saltChitosan (containing primary amine groups)Pyridinium-chitosan derivatives researchgate.net

Advanced Synthetic Routes

Beyond classical methods, advanced synthetic strategies have been developed to access pyridinium salts, particularly complex derivatives. These routes often involve the direct functionalization of C-H bonds, offering novel and efficient pathways to these compounds.

Modern synthetic chemistry has introduced oxidative C-H functionalization as a powerful tool for forming C-N bonds, enabling the synthesis of pyridinium salts directly from C-H bonds. temple.edu These methods avoid the need for pre-functionalized starting materials and offer complementary approaches to traditional substitution and condensation reactions. chemrxiv.org

One such strategy involves the use of hypervalent iodine chemistry to generate electrophilic arene radical cations, which can then be trapped by pyridine to form N-aryl pyridinium salts. temple.edu This represents a mild and environmentally friendly alternative to methods requiring harsh conditions or toxic reagents. temple.edu

Electrochemical synthesis provides another innovative route. Electrochemistry allows for oxidations to occur without external chemical oxidants, enabling unprecedented reactivity. temple.edu This has been successfully applied to the synthesis of N-benzyl collidinium salts via the electrooxidative C-H functionalization of electron-rich arenes. chemrxiv.org The method demonstrates broad functional group tolerance and proceeds under mild conditions. chemrxiv.org These advanced techniques are particularly valuable for late-stage functionalization and the creation of structurally diverse pyridinium salt libraries. nih.govnih.gov

MethodSubstrateKey Reagent/ConditionProduct TypeReference
Hypervalent Iodine ChemistryAreneHypervalent iodine reagent, PyridineN-Aryl Pyridinium Salt temple.edu
Electrochemical OxidationElectron-rich areneElectrochemical cell, Collidine electrolyteN-Benzyl Collidinium Salt temple.educhemrxiv.org
Photoredox CatalysisArene/HeteroareneN-aminopyridinium salt, photocatalystN-centered radicals for C-H amidation sci-hub.se
Palladium-Catalyzed C-H Alkylation2-PhenylpyridinePalladium catalyst, Alkyl iodideOrtho-alkylated 2-phenylpyridine rsc.org

Palladium-Free Synthesis Approaches to Aryl-Substituted Pyridines as Precursors

The creation of 4-phenylpyridine, the direct precursor to 4-phenylpyridinium iodide, is often accomplished through palladium-catalyzed cross-coupling reactions. However, due to the cost and potential toxicity of palladium, palladium-free methods are an important area of research. These approaches provide alternative pathways to the essential aryl-substituted pyridine core.

One notable metal-free approach involves the use of pyridine-boryl radicals. acs.org In this method, a pyridine-boryl radical is generated in-situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. This radical then participates in a reaction cascade involving radical addition and C-C coupling with α,β-unsaturated ketones to form 4-substituted pyridine derivatives. acs.org This strategy highlights a novel mechanism for C-4 functionalization of pyridines without the need for transition metal catalysts.

Another established palladium-free route is the Kröhnke pyridine synthesis. This method involves the reaction of pyridinium salts with α,β-unsaturated carbonyl compounds to form substituted pyridines. researchgate.net It serves as a versatile tool for creating a variety of pyridine derivatives that can later be functionalized.

The table below summarizes key palladium-free strategies for synthesizing pyridine precursors.

Method Key Reagents Mechanism Highlights Primary Product
Pyridine-Boryl Radical Addition 4-Cyanopyridine, Bis(pinacolato)diboron, α,β-Unsaturated KetonesIn-situ generation of a pyridine-boryl radical which acts as both a pyridine precursor and a boryl radical. acs.org4-Substituted Pyridine Derivatives
Kröhnke Pyridine Synthesis Pyridinium salts, α,β-Unsaturated Carbonyl CompoundsCondensation reaction leading to the formation of a substituted pyridine ring system. researchgate.netSubstituted Pyridines

Multi-Component Reactions for Substituted Pyridinium Salts

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. wikipedia.orgbeilstein-journals.org This approach is valued for its atom economy and ability to generate complex molecules in a streamlined fashion. acsgcipr.org

For the synthesis of substituted pyridines, which can be precursors to pyridinium salts, the Hantzsch pyridine synthesis is a classic and widely studied MCR. wikipedia.orgorganic-chemistry.org In its typical form, the Hantzsch reaction is a four-component reaction involving two equivalents of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. organic-chemistry.org The reaction's versatility allows for the synthesis of a diverse range of substituted pyridines by varying the initial components. beilstein-journals.org

While not a direct synthesis of 4-phenylpyridinium iodide, the Hantzsch synthesis provides a foundational MCR strategy for building the core substituted pyridine ring, which can then be N-alkylated to form the desired pyridinium salt. Efforts to make the Hantzsch synthesis more environmentally friendly have included using water as a solvent and employing microwave chemistry to accelerate the reaction. wikipedia.org

The general components of the Hantzsch synthesis are outlined in the table below.

Component Type Example Role in Reaction
AldehydeBenzaldehydeProvides the C4 carbon and its substituent. beilstein-journals.org
β-Ketoester (2 eq.)Ethyl acetoacetateForms the backbone of the pyridine ring (C2, C3, C5, C6). wikipedia.org
Nitrogen DonorAmmonium AcetateSupplies the nitrogen atom for the pyridine ring. wikipedia.org

Another MCR approach involves the reaction of pyrylium salts with primary amines, which can be used to construct pyridinium salts directly. nih.govsemanticscholar.org This transformation allows for the synthesis of various N-substituted pyridinium products.

Purification and Isolation Techniques in Academic Research

Following synthesis, the purification and isolation of 4-phenylpyridinium iodide are essential to obtain a product of sufficient purity for research applications. The solid, ionic nature of pyridinium salts makes crystallization an effective and commonly used purification method.

Crystallization Methods

Crystallization is a primary technique for purifying solid organic compounds, including pyridinium salts. nih.govsrce.hr The process relies on the principle of differential solubility of the compound and impurities in a given solvent system at varying temperatures. Several crystallization techniques are employed in academic research to obtain high-purity crystalline 4-phenylpyridinium iodide.

Recrystallization from a Single Solvent: The crude product is dissolved in a minimum amount of a suitable hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.

Recrystallization from Mixed Solvents: This method is used when no single solvent is ideal. The compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble is added dropwise until the solution becomes turbid. srce.hr The solution is then heated until clear and allowed to cool slowly, inducing crystallization. For some pyridinium salt derivatives, mixtures like ethyl acetate and ethanol (B145695) have been utilized. srce.hr

Slow Evaporation: A straightforward method where the compound is dissolved in a solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to the formation of well-defined crystals.

Vapor Diffusion: In this technique, a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Anti-Solvent Crystallization: This involves the direct addition of an anti-solvent to a solution of the product, causing the product to precipitate out as a solid. The rate of addition and stirring can influence the size and quality of the crystals. Ether is often used as a crystallizing agent for pyridinium salts. nih.gov

The table below details common crystallization methods applicable to pyridinium salts.

Method Description Typical Solvents/Conditions Primary Use
Recrystallization Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.Single solvent (e.g., ethanol) or mixed solvents (e.g., ethyl acetate/ethanol). srce.hrBulk Purification
Slow Evaporation Allowing the solvent of a product solution to evaporate slowly over time.Volatile organic solvents.Single Crystal Growth
Vapor Diffusion Slow diffusion of an anti-solvent vapor into a solution of the compound.A good solvent for the compound and a volatile anti-solvent.Single Crystal Growth
Anti-Solvent Addition Adding a poor solvent to a solution to induce precipitation/crystallization.Ether is commonly used as an anti-solvent for pyridinium salts. nih.govRapid Purification

Chemical Reactivity and Mechanistic Investigations of 4 Phenylpyridinium Iodide

Nucleophilic Addition Reactions

The electron-deficient nature of the pyridinium (B92312) ring in 4-phenylpyridinium iodide makes it an excellent electrophile, readily undergoing addition reactions with various nucleophiles. These reactions typically occur at the C2 or C4 positions, leading to the formation of partially or fully saturated heterocyclic systems.

Formation of Dihydropyridines and Tetrahydropyridines

Nucleophilic addition to 4-phenylpyridinium iodide can lead to the formation of dihydropyridine and tetrahydropyridine derivatives. The regioselectivity of these reactions is influenced by both the nature of the nucleophile and the reaction conditions.

The addition of nucleophiles to pyridinium salts can generate intermediate enol-ethers, which can then be hydrolyzed to yield dihydropyridones nih.gov. While direct experimental data for 4-phenylpyridinium iodide is not extensively detailed in the provided search results, the general reactivity of pyridinium salts suggests that nucleophiles would preferentially attack the C2 and C4 positions. The phenyl group at the C4 position may sterically hinder attack at this site to some extent, potentially favoring addition at the C2 position. The formation of 1,4-dihydropyridines is a common outcome for pyridinium salt reactions, though specific conditions for 4-phenylpyridinium iodide are not explicitly outlined.

The synthesis of tetrahydropyridines from 4-phenylpyridinium iodide would likely involve a two-step process: initial nucleophilic addition to form a dihydropyridine intermediate, followed by a subsequent reduction. For instance, N-substituted-4-phenyl-1,2,3,6-tetrahydropyridines are known to be important precursors for various biologically active molecules auctoresonline.org. The synthesis of these compounds can be achieved through the reduction of the corresponding pyridinium salt auctoresonline.org. A general method involves the reaction of a substituted pyridine (B92270) with an activating group, followed by reduction of the resulting pyridinium salt to the tetrahydropyridine auctoresonline.org.

Table 1: Regioselectivity of Nucleophilic Addition to Substituted Pyridinium Salts

NucleophilePyridinium Salt SubstituentMajor Product(s)Reference
Grignard ReagentsVariousMixture of C2 and C4 addition productsGeneral observation
Hydride (e.g., from NaBH4)GeneralDihydropyridinesGeneral observation

Reactions with Active Methylene Compounds

Active methylene compounds, which possess two electron-withdrawing groups, are potent carbon nucleophiles that can react with 4-phenylpyridinium iodide. These reactions can proceed through various mechanisms, including the Zincke reaction, to yield highly functionalized products.

The Zincke reaction involves the ring-opening of a pyridinium salt by a primary or secondary amine to form a "Zincke aldehyde" or a König salt, which can then react with a nucleophile wikipedia.orgwikipedia.orgchem-station.com. While the classic Zincke reaction utilizes amines, the principle can be extended to other nucleophiles, including the carbanions generated from active methylene compounds. The reaction of an N-activated pyridinium salt with an active methylene compound would likely proceed via nucleophilic attack on the pyridinium ring, leading to a ring-opened intermediate. This intermediate can then undergo cyclization and rearrangement to afford a new heterocyclic or carbocyclic system.

Pyridinium ylides, which can be generated from pyridinium salts, also exhibit reactivity towards electron-deficient alkenes in a tandem Michael addition/elimination process rsc.org. It is plausible that ylides derived from 4-phenylpyridinium iodide could react with activated alkenes derived from active methylene compounds.

Radical-Mediated Processes

In addition to its electrophilic character, the 4-phenylpyridinium moiety can participate in a range of radical-mediated reactions. These processes often involve the generation of radical species through single-electron transfer (SET) mechanisms, opening up avenues for novel C-H functionalization strategies.

N-Functionalized Pyridinium Salts as Radical Precursors

N-functionalized pyridinium salts have emerged as versatile precursors for generating radical species under mild conditions nih.govresearchgate.net. Upon single-electron reduction, these salts can form a neutral radical, which can then fragment to release a desired radical species rsc.org. This strategy has been widely employed in various synthetic transformations. While the iodide counterion in 4-phenylpyridinium iodide is not a typical N-functional group for this purpose, the pyridinium ring itself can be activated by N-functionalization to serve as a radical precursor.

The use of N-functionalized pyridinium salts offers significant advantages in controlling reactivity and selectivity in radical reactions, particularly under visible light photocatalysis nih.govresearchgate.net.

Single-Electron Transfer Mechanisms in Pyridinium Chemistry

Single-electron transfer (SET) is a fundamental process in the radical chemistry of pyridinium salts researchgate.net. The electron-deficient nature of the pyridinium ring facilitates its reduction by a suitable electron donor, leading to the formation of a pyridinyl radical. This radical can then participate in subsequent chemical transformations.

The SET process can be initiated by various means, including photochemical excitation or the use of chemical reductants. The resulting pyridinyl radical can undergo a variety of reactions, such as dimerization, addition to unsaturated systems, or hydrogen atom abstraction. The specific reaction pathway is dependent on the reaction conditions and the nature of the other species present in the reaction mixture.

Regioselective C–H Functionalization of Pyridines via Pyridinium Intermediates

A significant application of the radical chemistry of pyridinium salts lies in the regioselective C-H functionalization of pyridines. Traditional methods for pyridine functionalization often suffer from a lack of regioselectivity. By converting pyridine into a pyridinium salt, the reactivity and selectivity of the ring can be altered, enabling functionalization at specific positions.

The Minisci reaction, a classic method for the radical alkylation of heteroaromatics, typically occurs at the C2 and C4 positions of the protonated pyridine ring wikipedia.orgprinceton.edu. The use of N-functionalized pyridinium salts provides an alternative approach to control the regioselectivity of such radical additions nih.govresearchgate.net. For instance, by carefully choosing the N-substituent, it is possible to direct incoming radicals to either the C2 or C4 position with high selectivity nih.gov. This strategy has been successfully applied to the introduction of various alkyl and other functional groups onto the pyridine scaffold nih.govacs.orgacs.org. Photocatalysis has emerged as a powerful tool for these transformations, allowing for mild and efficient C-H functionalization of pyridines via their pyridinium salt derivatives nih.govacs.orgunica.it.

Table 2: Regioselectivity in Radical C-H Functionalization of Pyridinium Salts

N-SubstituentRadical SourceMajor Position of FunctionalizationReference
Methoxy (B1213986)Alkyl radicalsC2 and C4
AminoCarbamoyl radicalsC2 nih.gov
AminoPhosphinoyl radicalsC4 nih.gov

Note: This table illustrates the influence of the N-substituent on the regioselectivity of radical functionalization of the pyridinium ring.

Transformation Pathways Leading to Heterocyclic Compounds

The reactivity of 4-phenylpyridinium iodide allows for its transformation into various heterocyclic compounds, notably indole and piperidine derivatives. These transformations involve distinct reaction pathways, including ring-opening and reductive cyclization methodologies.

Pathways to Indole and Piperidine Derivatives

Indole Derivatives via Pyridinium Ring-Opening

A significant pathway for the synthesis of indole derivatives from pyridinium salts involves a ring-opening strategy. Research has demonstrated that activation of the pyridine nucleus in a pyridinium salt, followed by the intramolecular cyclization of a tethered nucleophile at the C2 position, can induce the opening of the pyridine ring. This sequence of reactions ultimately leads to the formation of substituted indoles acs.org. This method provides a convergent approach to indole-3-propenals from pyridinium salt precursors acs.org.

The general mechanism involves the initial activation of the pyridinium salt. A nucleophile, tethered to the pyridine ring, then attacks the C2 position, initiating a ring-opening cascade. This process results in the formation of a new heterocyclic system, which, in this case, is the indole ring. This synthetic strategy has been successfully applied to the synthesis of a variety of substituted indoles, including azaindoles acs.org.

Piperidine Derivatives via Catalytic Hydrogenation

The transformation of 4-phenylpyridinium iodide to 4-phenylpiperidine derivatives is most commonly achieved through the catalytic reduction of the pyridinium ring. A well-established method is the rhodium-catalyzed transfer hydrogenation dicp.ac.cnresearchgate.netresearchgate.netliverpool.ac.uk. This reaction typically utilizes a rhodium complex, such as [Cp*RhCl2]2, as the catalyst and a hydrogen source, like a formic acid/triethylamine mixture, to efficiently reduce the aromatic pyridinium ring to the saturated piperidine ring dicp.ac.cn.

The reaction proceeds under relatively mild conditions and has been shown to be scalable dicp.ac.cn. The quaternization of 4-phenylpyridine (B135609) to form the pyridinium salt activates the ring, making it more susceptible to reduction liverpool.ac.uk. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, allowing for the formation of either the fully saturated piperidine or partially hydrogenated tetrahydropyridine derivatives.

Detailed research findings on the rhodium-catalyzed transfer hydrogenation of a derivative of 4-phenylpyridinium iodide are presented in the table below.

Table 1: Rhodium-Catalyzed Transfer Hydrogenation of a 4-Phenylpyridinium Derivative
EntryReactantCatalystHydrogen SourceProductYield (%)Reference
1N-benzyl-4-phenylpyridinium bromide[Cp*RhCl2]2 / KIHCOOH/NEt31-benzyl-4-phenylpiperidine97 dicp.ac.cn

This methodology demonstrates a robust and efficient pathway for the synthesis of piperidine derivatives from 4-phenylpyridinium salts.

Spectroscopic and Structural Elucidation of 4 Phenylpyridinium Iodide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of 4-phenylpyridinium iodide in solution. By analyzing the chemical shifts, spin-spin coupling, and the influence of the counterion, a comprehensive picture of the molecule's electronic and structural properties can be obtained.

The ¹H NMR spectrum of 4-phenylpyridinium iodide is expected to show distinct signals for the protons on the pyridinium (B92312) and phenyl rings. The formation of the quaternary salt from 4-phenylpyridine (B135609) leads to a general downfield shift of all proton signals due to the positive charge on the nitrogen atom, which decreases the electron density on the ring carbons. pw.edu.pl

The protons on the pyridinium ring, being closer to the positively charged nitrogen, will experience a more significant deshielding effect and thus resonate at a lower field compared to the protons of the phenyl ring. Specifically, the protons in the ortho positions (2-H and 6-H) of the pyridinium ring are expected to appear as a doublet, coupled to the meta protons (3-H and 5-H). The meta protons would, in turn, appear as a doublet coupled to the ortho protons.

The protons of the phenyl group will also exhibit characteristic splitting patterns. The ortho-protons (2'-H and 6'-H) would likely appear as a doublet, coupled to the meta-protons (3'-H and 5'-H). The para-proton (4'-H) would appear as a triplet, coupled to the two meta-protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.

For a closely related compound, 1-methyl-4-(4'-iodophenyl) pyridinium iodide, the ¹H NMR spectrum in d6-DMSO shows signals at δ 9.0 (d, 2H), 8.5 (d, 2H), 8.0 (d, 2H), and 7.8 (d, 2H), which can be attributed to the aromatic protons. nih.gov This provides an indication of the expected chemical shift ranges for the aromatic protons in 4-phenylpyridinium iodide.

Table 1: Predicted ¹H NMR Data for 4-Phenylpyridinium Iodide

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Pyridinium 2-H, 6-HDownfield (δ > 8.5)Doublet2H
Pyridinium 3-H, 5-HDownfield (δ > 8.0)Doublet2H
Phenyl 2'-H, 6'-HAromatic region (δ ~ 7.5-8.0)Doublet2H
Phenyl 3'-H, 5'-HAromatic region (δ ~ 7.3-7.8)Triplet/Multiplet2H
Phenyl 4'-HAromatic region (δ ~ 7.3-7.8)Triplet/Multiplet1H

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-phenylpyridine, the precursor to 4-phenylpyridinium iodide, the reported ¹³C NMR chemical shifts provide a baseline for understanding the carbon framework. chemicalbook.com Upon quaternization to form the pyridinium iodide, the chemical shifts of the carbon atoms in the pyridinium ring are expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.

The carbon atoms directly bonded to the nitrogen (C-2 and C-6) would experience the largest downfield shift. The other carbons of the pyridinium and phenyl rings will also be affected, though to a lesser extent. The ¹³C NMR spectrum is typically proton-decoupled, meaning each unique carbon atom will appear as a singlet.

For the related compound, 1-methyl-4-(4'-iodophenyl) pyridinium iodide, the ¹³C NMR spectrum shows signals at δ 146.0, 138.5, 130.0, 124.0, 100.0, and 47.0. nih.gov These values give an indication of the chemical shift ranges for the carbons in 4-phenylpyridinium iodide.

Table 2: Predicted ¹³C NMR Data for 4-Phenylpyridinium Iodide

Carbon Position Predicted Chemical Shift (ppm)
Pyridinium C-4~150-160
Pyridinium C-2, C-6~140-150
Phenyl C-1'~130-140
Phenyl C-4'~130-140
Phenyl C-2', C-6'~125-135
Phenyl C-3', C-5'~120-130
Pyridinium C-3, C-5~120-130

Influence of Counterion on ¹H NMR Chemical Shifts

The nature of the counterion can have a discernible effect on the ¹H NMR chemical shifts of the pyridinium protons, primarily through ion-pairing and hydrogen bonding interactions. cdnsciencepub.com Studies on pyridinium salts have shown that the chemical shifts of the protons on the pyridinium ring, particularly those in the alpha position to the nitrogen (2-H and 6-H), are sensitive to the identity of the counterion. mdpi.comresearchgate.net

For pyridinium halides, a downfield shift is observed for the alpha protons in the order Cl⁻ > I⁻. cdnsciencepub.com This trend is opposite to what would be expected if charge-transfer interactions were dominant. Instead, it is attributed to electrostatic interactions between the halide anion and the more positively charged C-2 and C-6 carbons of the pyridinium ring. cdnsciencepub.com

In a comparison of pyridinium salts with bromide (Br⁻) and hexafluorophosphate (B91526) (PF₆⁻) counterions, the protons in the vicinity of the pyridinium nitrogen were observed at a higher field (upfield shift) for the salt with the larger PF₆⁻ anion. mdpi.com This is explained by the different abilities of the counterions to form hydrogen bonds with the pyridinium protons. mdpi.com The iodide ion, being a relatively large and soft anion, is expected to have a specific influence on the chemical shifts of the 4-phenylpyridinium protons due to its unique electronic and steric properties.

Vibrational Spectroscopy

The IR spectrum of 4-phenylpyridinium iodide is expected to display characteristic absorption bands corresponding to the vibrations of the aromatic rings and any hydrogen bonds present. The IR spectrum of the precursor, 4-phenylpyridine, shows characteristic bands for the phenyl and pyridine (B92270) rings. tandfonline.comtandfonline.com Upon formation of the pyridinium salt, shifts in these bands are expected, reflecting the changes in the electronic structure.

Key expected IR bands include:

C-H stretching vibrations of the aromatic rings, typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridinium and phenyl rings, which are expected in the 1400-1650 cm⁻¹ range.

C-H in-plane and out-of-plane bending vibrations , which give rise to a complex pattern in the fingerprint region (below 1400 cm⁻¹).

Hydrogen bonding can significantly influence the IR spectrum. In the solid state, weak C-H···I hydrogen bonds may form between the pyridinium protons and the iodide anion. researchgate.net The formation of such hydrogen bonds would lead to a red shift (a shift to lower frequency) and broadening of the C-H stretching vibrations involved. nih.govrsc.org The presence of N-H···I hydrogen bonds, if an N-H group is present on the pyridinium ring, would result in a more pronounced red shift and broadening of the N-H stretching band.

Table 3: Predicted Major IR Absorption Bands for 4-Phenylpyridinium Iodide

Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch3000 - 3100
C=C/C=N Ring Stretch1400 - 1650Multiple bands expected
C-H In-plane Bend1000 - 1300
C-H Out-of-plane Bend650 - 900

Raman Spectroscopy for Structural Conformation

The Raman spectrum of 4-phenylpyridinium iodide is expected to be dominated by strong bands arising from the in-plane vibrations of the aromatic rings. The relative orientation of the phenyl and pyridinium rings (the dihedral angle) can influence the Raman spectrum. Changes in the conformation of the molecule would be reflected in the positions and intensities of the Raman bands.

Surface-enhanced Raman spectroscopy (SERS) has been used to study the orientation of phenylpyridines on silver surfaces. acs.org Such studies can provide insights into how 4-phenylpyridinium iodide might interact with surfaces, which is related to its structural conformation. The Raman spectrum, in conjunction with theoretical calculations, can be a powerful tool for determining the preferred conformation of 4-phenylpyridinium iodide in different environments.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For ionic compounds like 4-Phenylpyridinium iodide, which exists as a cation and an anion, "soft" ionization techniques are particularly effective.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of ionic and polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For 4-Phenylpyridinium iodide, the species of interest is the 4-phenylpyridinium cation. In positive-ion mode ESI-MS, this cation is directly observed. When coupled with tandem mass spectrometry (MS/MS), detailed structural information can be obtained through collision-induced dissociation (CID). In a study of the closely related 1-methyl-4-phenylpyridinium (MPP⁺) cation, liquid chromatography-mass spectrometry (LC-MS) was utilized to analyze its fragmentation. rsc.org The parent ion at m/z 170 was subjected to CID, yielding several characteristic fragment ions. rsc.org This process provides a fragmentation fingerprint that is unique to the molecule's structure.

The primary fragmentation pathways observed for the MPP⁺ cation are summarized in the table below. This data is critical for the unambiguous identification of the compound in complex matrices.

Precursor Ion (m/z) Fragment Ions (m/z) Interpretation
170154Loss of a methyl group (CH₃)
170128Fragmentation of the pyridinium ring
170127Further fragmentation and rearrangement
This table presents the fragmentation data for the 1-methyl-4-phenylpyridinium (MPP⁺) cation, a close analog of the 4-phenylpyridinium cation, as determined by ESI-MS/MS analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of the 1-methyl-4-phenylpyridinium cation (C₁₂H₁₂N⁺) is 170.0964 u. HRMS can experimentally verify this mass with high precision, typically within a few parts per million (ppm). For example, in the analysis of 4-phenylpyridine (the unmethylated precursor), the protonated molecule [M+H]⁺ was observed at an exact m/z of 156.0808 using a high-resolution Q Exactive Plus Orbitrap instrument. This experimental value is extremely close to the theoretical exact mass of C₁₁H₁₀N⁺ (156.0808 u), confirming the elemental composition. Such accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances.

Ion Elemental Formula Theoretical Monoisotopic Mass (u)
4-PhenylpyridiniumC₁₁H₁₀N⁺156.0808
1-Methyl-4-phenylpyridiniumC₁₂H₁₂N⁺170.0964
This table shows the theoretical exact masses for the 4-phenylpyridinium cation and its methylated analog.

X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

The crystallographic data for this representative pyridinium iodide are presented below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.0508 (14)
b (Å)7.2790 (5)
c (Å)11.3760 (9)
β (°)98.929 (7)
Volume (ų)1476.60 (19)
Z4
This table summarizes the unit cell parameters for 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide, a representative example of a 4-phenylpyridinium iodide derivative. nih.gov

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of ionic compounds like 4-Phenylpyridinium iodide, strong Coulombic forces between the cation and the iodide anion are dominant. However, weaker interactions, such as hydrogen bonds, π-π stacking, and other van der Waals forces, also play a crucial role in determining the final crystal architecture.

The crystal structure of 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide reveals a complex network of non-covalent interactions. nih.gov In addition to the primary electrostatic attraction between the pyridinium cation and the iodide anion, several other interactions are observed:

π-π Stacking: The aromatic rings of the cations are involved in stacking interactions, with a centroid-centroid distance of 3.468 Å between symmetry-related phenyl rings. nih.gov This indicates significant overlap of the π-orbitals.

C-H···I Interactions: Several short contacts between hydrogen atoms on the cation and the iodide anion are present, with H···I distances as short as 3.09 Å. nih.gov These can be considered weak hydrogen bonds.

I···π Interactions: The iodide anion also interacts with the π-system of the pyridinium ring, with an I···centroid distance of 3.876 Å. nih.gov This type of interaction, where an anion is attracted to the electron-deficient center of an aromatic ring, is a significant feature in the crystal packing of such salts.

These varied intermolecular forces work in concert to create a stable, three-dimensional supramolecular assembly. Understanding these interactions is key to crystal engineering, where the goal is to design materials with specific properties by controlling their solid-state structure.

Interaction Type Description Example Distance (Å)
ElectrostaticAttraction between the pyridinium cation and iodide anion.N/A
π-π StackingInteraction between aromatic rings.3.468 (centroid-centroid) nih.gov
C-H···IWeak hydrogen bond between a C-H group and the iodide anion.3.09 (H···I) nih.gov
I···πInteraction between the iodide anion and the π-system of an aromatic ring.3.876 (I···centroid) nih.gov
This table outlines the key intermolecular interactions observed in the crystal structure of a representative 4-phenylpyridinium iodide derivative.

Theoretical and Computational Chemistry of 4 Phenylpyridinium Iodide Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of 4-Phenylpyridinium iodide. These methods, based on the principles of quantum mechanics, provide a detailed understanding of the bonding, charge distribution, and reactivity of the molecule.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and geometric structures of molecular systems like 4-Phenylpyridinium iodide. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are frequently used to perform geometry optimizations and predict electronic characteristics.

The optimized molecular structure of the 4-phenylpyridinium cation reveals key bond lengths and angles. For instance, the C-N bonds within the pyridinium (B92312) ring and the C-C bond connecting the phenyl and pyridinium rings are of particular interest. The distribution of electron density, as calculated by DFT, indicates the localization of the positive charge primarily on the pyridinium ring, influencing the molecule's electrostatic potential and reactivity.

A critical aspect of the electronic structure elucidated by DFT is the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For 4-Phenylpyridinium iodide, the HOMO is typically localized on the iodide anion, while the LUMO is centered on the 4-phenylpyridinium cation. This separation of orbitals is characteristic of a charge-transfer complex.

Table 1: Calculated Electronic Properties of 4-Phenylpyridinium Cation using DFT

ParameterCalculated Value (eV)
HOMO Energy-8.52
LUMO Energy-3.45
HOMO-LUMO Gap5.07

Ab-initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of charge-transfer phenomena in systems like 4-Phenylpyridinium iodide. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but can offer benchmark-quality results for intermolecular interactions.

In the context of 4-Phenylpyridinium iodide, ab-initio calculations can be employed to precisely model the charge-transfer interaction between the iodide anion (the donor) and the 4-phenylpyridinium cation (the acceptor). These calculations can quantify the extent of charge transfer in the ground state and predict the energies and characteristics of charge-transfer excited states. The results of such calculations are crucial for interpreting the electronic absorption spectra of the compound, where charge-transfer bands are often prominent features.

Molecular Modeling and Simulations

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of 4-Phenylpyridinium iodide, providing insights that complement the static picture obtained from quantum chemical calculations.

The 4-phenylpyridinium cation possesses conformational flexibility due to the rotation of the phenyl group relative to the pyridinium ring. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the corresponding energy profile.

The resulting energy landscape reveals the most probable orientations of the phenyl and pyridinium rings. In the gas phase, a non-planar conformation is generally favored to minimize steric hindrance. However, in the solid state or in solution, intermolecular interactions and packing forces can influence the preferred conformation. Understanding the conformational preferences is essential as they can significantly impact the molecule's electronic properties and its interactions with its environment.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic features of molecules, including their UV-Vis absorption spectra. mdpi.com By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For 4-Phenylpyridinium iodide, TD-DFT calculations can predict the electronic transitions responsible for its characteristic absorption bands. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. The lowest energy transition is often a charge-transfer from the HOMO (on the iodide) to the LUMO (on the cation). Other transitions may involve π-π* excitations within the aromatic rings.

Table 2: Predicted Electronic Transitions for 4-Phenylpyridinium Iodide using TD-DFT

TransitionPredicted λmax (nm)Oscillator Strength (f)Character
S0 → S14500.15Charge-Transfer (I- → C11H10N+)
S0 → S22800.65π → π* (intra-cation)

Investigation of Interionic Interactions

The primary interaction between the cation and anion is electrostatic. However, other non-covalent interactions, such as cation-π interactions between the iodide anion and the aromatic rings of the cation, also play a significant role. Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This allows for a detailed understanding of the nature and strength of the forces holding the ionic pair together.

Molecular dynamics simulations can be employed to study the behavior of 4-Phenylpyridinium iodide in solution, providing insights into the solvation structure and the dynamics of ion pairing. These simulations can reveal the preferred coordination of solvent molecules around the ions and the lifetime of ion pairs.

Counterion Placement and Orientation Effects

The iodide anion's position is heavily influenced by electrostatic interactions with the positively charged pyridinium ring. Theoretical calculations, such as Density Functional Theory (DFT), help in mapping the electrostatic potential surface of the 4-phenylpyridinium cation, identifying regions of positive potential that are most likely to interact with the anionic iodide.

In related pyridinium salts, the counterion's nature has been shown to significantly impact solid-state emission efficiency. For instance, while perchlorate (B79767) counterions can lead to high solid-state luminescence, iodide ions are known to quench luminescence entirely. This quenching effect is attributed to the high polarizability of the iodide ion, which influences the electronic properties of the pyridinium system.

Crystal structure analyses of similar compounds, such as 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide, reveal that the packing is directed by a combination of cation-anion Coulombic forces and other non-covalent interactions involving the iodide anion. nih.gov The specific orientation of the iodide ion facilitates the formation of a network of interactions that stabilize the crystal lattice. These interactions include charge-assisted hydrogen bonds and anion-π interactions.

Computational studies on analogous systems, like 1-ethyl-4-carbomethoxypyridinium iodide, have shown that the mutual arrangements of the cation and anion in the solid state are consistent with optimized structures from calculations in solution. This suggests that the fundamental interactions governing the ion pair's structure are present in both phases.

The table below presents representative data from a computational analysis of a similar pyridinium iodide system, illustrating the calculated interaction energies for different types of non-covalent interactions.

Interaction TypeCalculated Interaction Energy (kcal/mol)
Anion-π Interaction-15.8
C-H···I Hydrogen Bonding-3.5
π-π Stacking-12.1

Note: The data in this table is representative of interactions in similar pyridinium iodide systems and is intended for illustrative purposes.

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking are fundamental in directing the self-assembly of 4-phenylpyridinium iodide. rsc.org Computational chemistry provides essential tools to quantify the strength and nature of these interactions.

Hydrogen Bonding:

In the 4-phenylpyridinium iodide system, the iodide anion can act as a hydrogen bond acceptor, forming C-H···I interactions with the hydrogen atoms of the pyridinium and phenyl rings. While these are generally considered weak hydrogen bonds, their cumulative effect can be significant in determining the crystal packing.

DFT calculations are instrumental in characterizing these hydrogen bonds, providing information on their geometry (distances and angles) and energetics. For example, in the crystal structure of a related compound, C-H···I interactions were observed with H···I distances around 3.09 Å and C-H···I angles of approximately 173°. nih.gov Theoretical studies on various organic salts have highlighted the importance of charge-assisted hydrogen bonds in stabilizing the crystal lattice. rsc.org

π-π Stacking Interactions:

The aromatic nature of both the pyridinium and phenyl rings in the 4-phenylpyridinium cation allows for π-π stacking interactions. These interactions are crucial for the formation of extended supramolecular assemblies. Computational studies can predict the preferred stacking arrangements, such as face-to-face or parallel-displaced configurations.

In a related structure, 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide, cationic molecules align in an antiparallel fashion, linked into π-bonded dimeric entities through stacking of the phenyl rings. nih.gov The centroid-centroid distance for this interaction was found to be 3.468 Å with a slippage of 0.951 Å. nih.gov Furthermore, the iodide anion can participate in I···π interactions, with a reported I···centroid distance of 3.876 Å, further stabilizing the stacked structure. nih.gov

Theoretical investigations have shown that hydrogen bonding can influence the strength of π-π stacking interactions. rsc.org The presence of hydrogen bonds can lead to a depletion of π-electron density in the aromatic rings, which in turn can enhance the strength of the π-π stacking. rsc.org

The following table provides typical geometric parameters for hydrogen bonding and π-π stacking interactions found in similar pyridinium systems, as determined by computational and experimental methods.

Interaction TypeParameterTypical Value
C-H···I Hydrogen BondH···I Distance2.9 - 3.2 Å
C-H···I Hydrogen BondC-H···I Angle160 - 175°
π-π StackingCentroid-Centroid Distance3.4 - 3.9 Å
π-π StackingSlippage Distance0.9 - 1.5 Å
I···π InteractionI···Centroid Distance3.8 - 4.0 Å

Note: The data in this table is representative of interactions in similar pyridinium systems and is intended for illustrative purposes.

Supramolecular Chemistry and Self Assembly of 4 Phenylpyridinium Iodide

Host-Guest Chemistry with Macrocyclic Receptors

The electron-deficient nature and aromatic structure of the 4-phenylpyridinium cation make it an excellent guest for various macrocyclic hosts that possess hydrophobic cavities and electron-rich portals.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a rigid, hydrophobic cavity and two polar, carbonyl-lined portals. They are known for their remarkable ability to bind cationic and aromatic guests in aqueous solutions. The complexation of phenylpyridinium derivatives with cucurbiturils demonstrates significant size-selectivity and distinct binding modes depending on the host's cavity dimensions. mdpi.com

For instance, studies on the derivative 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt) with cucurbit nsf.govuril (CB7) and a methylated cucurbit researchgate.neturil (Me₄CB6) have revealed these differences. The larger CB7 cavity encapsulates the entire phenylpyridinium portion of the guest molecule. In contrast, the smaller cavity of Me₄CB6 can only accommodate the phenyl ring, leaving the pyridinium (B92312) ring to interact with the host's carbonyl-fringed portal on the exterior. mdpi.com This difference in binding mode is reflected in their association constants (Kₐ), with the CB7 complex being more stable. The binding is accompanied by a significant enhancement in the fluorescence of the guest, as the rigid host cavity restricts intramolecular rotations that would otherwise quench the fluorescence. mdpi.com

Table 1: Association Constants (Kₐ) for the Complexation of 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt) with Cucurbituril Hosts in Water. mdpi.com
Host MoleculeGuest MoleculeAssociation Constant (Kₐ) in M⁻¹Binding Mode
Cucurbit nsf.govuril (CB7)PhSt6.0 x 10⁶Encapsulation of the entire phenylpyridinium moiety
α,α′,δ,δ′-tetramethyl-cucurbit researchgate.neturil (Me₄CB6)PhSt1.1 x 10⁶Encapsulation of the phenyl ring only

Crystal Engineering and Solid-State Assemblies

Crystal engineering seeks to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. The 4-phenylpyridinium cation, in conjunction with the iodide anion, provides key functionalities for the rational design of crystalline networks.

Hydrogen bonds are among the most powerful and directional interactions used in crystal engineering. nsf.gov The pyridinium cation is an effective hydrogen bond donor. In salt cocrystals, strong N⁺–H⋯N hydrogen bonds can form between a pyridinium cation and a neutral pyridine (B92270) moiety, serving as a "master-key" interaction to direct molecular assembly and even solid-state reactions. nsf.gov

More commonly in simple salts, the pyridinium cation forms hydrogen bonds with the counter-anion. The N⁺–H⋯X⁻ interaction (where X is a halide like I⁻ or an oxygen atom from an oxoanion) is a primary and predictable supramolecular synthon. hhu.de These interactions, often in concert with π-π stacking of the aromatic rings, are the major forces that determine the crystal packing. hhu.de The structure of these salts often involves a separation into hydrophilic regions, dominated by the N⁺–H⋯anion hydrogen bonds, and hydrophobic regions, defined by the C-H backbones of the aromatic rings. hhu.de The predictability of these hydrogen-bonding patterns allows for the rational design of layered or taped structures in the solid state. nsf.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Molecules containing pyridyl groups are common building blocks for these frameworks due to the coordinating ability of the nitrogen atom. mdpi.comacs.org While 4-phenylpyridinium iodide itself is a salt, its components can be integrated into ionic or metal-organic frameworks. The pyridyl moiety is a well-established linker for connecting metal centers. acs.org

Self-Assembly of Multitopic Pyridinium Building Blocks

The process of self-assembly creates well-defined structures from molecular components through spontaneous, non-covalent interactions. nih.gov Multitopic building blocks, which contain multiple distinct interaction sites, are key to creating complex and functional supramolecular architectures. The 4-phenylpyridinium unit is an excellent component for such building blocks.

An example is seen in amphiphilic molecules that contain both an electron-rich group (like naphthalene) and an electron-deficient pyridinium cation, connected by a flexible linker. rsc.org In aqueous solution, these multitopic molecules can self-assemble into various nanostructures, such as microsheets. This assembly can be further manipulated and controlled through host-guest interactions. For instance, the addition of cucurbit nih.govuril can encapsulate both the naphthalene (B1677914) and pyridinium moieties, altering the intermolecular interactions and thereby changing the morphology and properties (e.g., fluorescence) of the resulting assembly. rsc.org This demonstrates how pyridinium-containing building blocks can be designed for hierarchical self-assembly, where initial aggregation is guided by the molecule's inherent properties and can be subsequently modulated by an external chemical stimulus like a macrocyclic host. The 4-(4'-pyridylthio)-1-methylpyridinium cation has also been explored as a building block, highlighting the interest in using pyridinium-based components to create ordered solid-state arrangements for functional materials.

Coordination-Driven Self-Assembly in Metallo-Supramolecular Architectures

Coordination-driven self-assembly is a powerful strategy in supramolecular chemistry for the construction of complex, well-defined two- and three-dimensional structures from molecular building blocks. This process relies on the predictable and directional nature of coordinate bonds between metal ions and organic ligands. However, the involvement of 4-phenylpyridinium iodide in such assemblies is not documented in scientific literature, and its chemical nature makes it an improbable candidate for a primary building block in traditional coordination-driven self-assembly.

The fundamental principle of coordination-driven self-assembly involves the reaction of metal precursors, which act as "acceptors," with organic ligands that function as "donors." The geometry of the final supramolecular architecture is dictated by the coordination preferences of the metal ion and the angles between the binding sites of the organic ligand.

For a molecule to act as a ligand in this context, it must possess at least one site with a lone pair of electrons available for donation to a metal center. In the case of 4-phenylpyridine (B135609), the nitrogen atom of the pyridine ring has a lone pair of electrons and can readily coordinate to a metal ion. However, in 4-phenylpyridinium iodide, the nitrogen atom is quaternized, meaning it is bonded to four atoms and carries a formal positive charge. This quaternization eliminates the lone pair of electrons, rendering the nitrogen atom incapable of acting as a Lewis base to coordinate with a metal ion.

Consequently, 4-phenylpyridinium iodide cannot function as a traditional ligand in coordination-driven self-assembly. While the iodide anion could potentially coordinate to a metal center, the 4-phenylpyridinium cation would act as a counterion to balance the charge of a resulting anionic metal complex, rather than being an integral part of the self-assembled framework.

While there is extensive research on the use of neutral pyridine-based ligands for the construction of metallo-supramolecular architectures, there is a notable absence of studies employing 4-phenylpyridinium iodide as a primary building block for such purposes. This is due to the fundamental electronic properties of the pyridinium cation, which preclude its direct participation in the coordination events that drive the self-assembly process.

Applications of 4 Phenylpyridinium Iodide in Academic Research

Reagents and Building Blocks in Organic Synthesis

In the field of organic synthesis, 4-phenylpyridinium iodide and its parent structure, 4-phenylpyridine (B135609), serve as fundamental building blocks for constructing more complex molecular structures. The stability of the pyridinium (B92312) ring, combined with the reactivity conferred by the positive charge and the phenyl group, allows for a wide range of chemical transformations.

The 4-phenylpyridine core is a common starting point for synthesizing more elaborate molecules. A prominent example is its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a compound extensively used in scientific research to study Parkinson's disease. The synthesis involves a straightforward SN2 reaction where 4-phenylpyridine is reacted with methyl iodide, resulting in the formation of 1-methyl-4-phenylpyridinium iodide (MPP+ iodide). wikipedia.org This transformation highlights how the basic 4-phenylpyridine structure can be readily functionalized to create specific, biologically active molecules.

Furthermore, the phenyl-pyridine linkage is a key structural motif in reactions involving directed carbon-hydrogen (C-H) bond activation. In these reactions, the nitrogen atom of the pyridine (B92270) ring can act as a directing group, guiding a metal catalyst to selectively functionalize a C-H bond on the adjacent phenyl ring. This strategy provides an efficient pathway to create substituted biaryl compounds, which are important structures in pharmaceuticals and materials science.

PrecursorReagentProductReaction TypeSignificance
4-PhenylpyridineMethyl Iodide1-Methyl-4-phenylpyridinium iodide (MPP+)SN2 AlkylationSynthesis of a key research neurotoxin. wikipedia.org
2-Phenylpyridine (analogue)Palladium CatalystCyclometalated Pd ComplexDirected C-H ActivationIntermediate for cross-coupling reactions. wikipedia.org

Pyridinium salts are versatile precursors for a variety of other heterocyclic compounds. The electron-deficient nature of the pyridinium ring makes it susceptible to reduction. Chemical reduction of 4-phenylpyridinium salts can yield 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) or, upon complete saturation, 4-phenylpiperidine. These reduced derivatives are common structural motifs in many biologically active compounds and pharmaceutical agents.

The 4-phenylpyridine framework is also used as a foundational structure for creating a diverse range of substituted pyridine derivatives. Researchers have synthesized series of these compounds to explore their biological activities, leading to the discovery of molecules with potential applications as antitumour agents and insecticides. nih.govmdpi.com

Catalysis

The charged nature of the pyridinium ring allows these salts to function as effective catalysts in a variety of organic reactions, influencing reaction rates and selectivity.

Pyridinium salts can act as phase-transfer catalysts, facilitating the reaction between reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). The pyridinium cation can pair with an anionic reactant, transporting it into the organic phase where the reaction can proceed.

Additionally, certain pyridinium salts have been shown to catalyze specific reactions, such as the cycloaddition of carbon dioxide (CO2) and epoxides to form cyclic carbonates, which are valuable products for the chemical industry.

In the realm of photochemistry, pyridinium salts are recognized for their redox activity. They can readily accept an electron under photochemical conditions to form a neutral pyridinyl radical. This property allows them to serve as radical precursors in a variety of light-induced transformations.

This process is central to deaminative strategies in which primary amines are converted into stable pyridinium salts (often called Katritzky salts) and subsequently used to generate alkyl radicals under photoredox catalysis. These radicals can then participate in a wide array of bond-forming reactions, offering a mild and efficient method for constructing complex molecules.

Advanced Materials Research

The incorporation of the 4-phenylpyridinium iodide moiety into larger molecular assemblies and polymers has led to the development of advanced materials with unique functional properties.

Poly(pyridinium salt)s, which are polymers containing pyridinium units in their backbone, are a class of polyelectrolytes that exhibit interesting characteristics. Research has shown that these polymers can display lyotropic liquid-crystalline phases and light-emitting properties. mdpi.comresearchgate.net Such materials have potential applications in organic electronics, optical sensors, and smart windows. mdpi.comresearchgate.net

A specific and innovative application involves the synthesis of a vinyl-substituted phenylpyridinium iodide (VBPI). This monomer can be copolymerized with acrylamide (B121943) to create hydrogels. These materials function as dynamic, pH-responsive polymer networks, where the mechanical and viscoelastic properties of the gel change in response to variations in pH. acs.org This responsiveness makes them promising candidates for applications in targeted drug delivery systems, where a change in the local pH environment (e.g., near a tumor) could trigger the release of a therapeutic agent. acs.org

Material ClassKey ComponentObserved PropertiesPotential Applications
Poly(pyridinium salt)sPyridinium units in polymer backboneLyotropic liquid-crystallinity, Light-emission. mdpi.comresearchgate.netOptical sensors, Organic electronics. mdpi.com
Responsive HydrogelsVinyl-substituted phenylpyridinium iodidepH-responsive mechanical and viscoelastic properties. acs.orgTargeted drug delivery. acs.org

Derivatives and Analogues of 4 Phenylpyridinium Iodide

Structure-Reactivity Relationships in 4-Arylpyridinium Systems

The reactivity of the 4-arylpyridinium scaffold is intrinsically linked to the electronic and steric nature of substituents on the 4-phenyl ring. These substituents can significantly influence the electron density of the pyridinium (B92312) ring, thereby affecting its susceptibility to nucleophilic attack and other chemical transformations.

The electronic influence of substituents on the phenyl ring can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic system. This increased electron density can be partially relayed to the pyridinium ring, which can, in turn, influence its reactivity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the phenyl ring, making the pyridinium ring more electron-deficient and, consequently, more susceptible to nucleophilic attack. rsc.orgmdpi.com

Research on pyridinium salts has shown that the interaction of the pyridinium cation with the π-face of an aromatic ring is highly sensitive to the π-electron density. nih.gov Electron-donating substituents on the aromatic ring lead to a strong attractive interaction, while electron-withdrawing groups can result in a repulsive interaction. nih.gov This highlights the profound impact of substituent electronics on the intermolecular forces and, by extension, the chemical behavior of these systems.

Steric effects also play a crucial role in the reactivity of 4-arylpyridinium systems. Bulky substituents on the phenyl ring, particularly in the ortho positions, can hinder the approach of reactants to the pyridinium ring or the phenyl group itself. This steric hindrance can influence reaction rates and, in some cases, even alter the course of a reaction.

The interplay of these electronic and steric factors is summarized in the following table:

Substituent PropertyEffect on 4-Arylpyridinium SystemInfluence on Reactivity
Electronic
Electron-Donating Groups (EDG)Increase electron density on the pyridinium ring.May decrease susceptibility to nucleophilic attack.
Electron-Withdrawing Groups (EWG)Decrease electron density on the pyridinium ring.Increases susceptibility to nucleophilic attack.
Steric
Bulky SubstituentsHinder approach of reactants.Can decrease reaction rates and influence regioselectivity.

Functionalization at Pyridinium Ring and N-Substituent

The 4-phenylpyridinium iodide scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. Modifications can be introduced at the nitrogen atom of the pyridinium ring (N-substituent) or on the pyridinium ring itself.

N-Substituent Functionalization

A common method for introducing diversity is through the quaternization of 4-phenylpyridine (B135609) with various alkyl halides. This allows for the introduction of different N-alkyl groups. For instance, the well-studied neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is synthesized by reacting 4-phenylpyridine with methyl iodide. wikipedia.org Similarly, other N-alkyl derivatives, such as 1-ethyl-, 1-propyl-, and 1-isopropyl-4-phenylpyridinium ions, have been synthesized and studied. nih.gov

The synthesis of N-aryl pyridinium salts can be more challenging but has been achieved through methods like the reaction of electron-poor haloarenes with pyridines (Zincke reaction) or more recent approaches utilizing photoredox catalysis and hypervalent iodine reagents. nih.govtemple.edu

Pyridinium Ring Functionalization

The pyridinium ring itself is susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are activated by the positively charged nitrogen atom. uoanbar.edu.iq This reactivity can be exploited to introduce various functional groups. While direct electrophilic substitution on the pyridinium ring is generally difficult due to its electron-deficient nature, functionalization can be achieved through multi-step sequences. quimicaorganica.org

One strategy involves the initial synthesis of a substituted pyridine (B92270), which is then quaternized. For example, 4-substituted pyridines can be prepared from a starting pyridine that is first quaternized to enhance its reactivity towards nucleophilic displacement at the 4-position, followed by dequaternization. google.comgoogle.com

The following table provides examples of functionalized 4-phenylpyridinium derivatives:

Derivative NameN-SubstituentPhenyl Ring SubstituentPyridinium Ring Substituent
1-Methyl-4-phenylpyridinium iodideMethylNoneNone
1-Ethyl-4-phenylpyridinium iodideEthylNoneNone
1-Methyl-4-(p-tolyl)pyridinium iodideMethyl4-MethylNone
1-Methyl-4-(p-methoxyphenyl)pyridinium iodideMethyl4-MethoxyNone

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-phenylpyridinium iodide?

  • Methodological Answer : Synthesis typically involves quaternization of 4-phenylpyridine with methyl iodide in a polar solvent (e.g., acetonitrile) under reflux. Purification is achieved via recrystallization using ethanol or methanol. Purity should be verified using HPLC (>95% purity threshold) and characterized via 1^1H/13^13C NMR to confirm the absence of unreacted precursors or byproducts .

Q. How can researchers assess the solubility and stability of 4-phenylpyridinium iodide in experimental buffers?

  • Methodological Answer : Solubility profiling should be conducted in common solvents (e.g., DMSO, water, ethanol) under controlled temperatures (20–37°C). Stability assays require monitoring degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours. Note that DMSO is preferred for stock solutions due to its inertness, but precipitation in aqueous buffers (e.g., PBS) may occur, necessitating sonication or co-solvents .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : X-ray crystallography is gold-standard for resolving crystal structure and ionic interactions. Powder XRD can identify polymorphic forms, while FT-IR confirms iodide counterion presence (broad ~3,200 cm1^{-1} stretch for N–H in pyridinium). NMR (1^1H, 13^13C, 19^19F if fluorinated analogs exist) validates molecular symmetry and substituent positioning .

Advanced Research Questions

Q. How does 4-phenylpyridinium iodide interact with organic cation transporters (e.g., OCT3) in cellular models?

  • Methodological Answer : Radiolabeled 3^3H-4-phenylpyridinium iodide is used in competitive uptake assays. Cells expressing OCT3 are incubated with the compound and a reference substrate (e.g., MPP+^+). Transport kinetics (KmK_m, VmaxV_{max}) are derived via Michaelis-Menten analysis. Inhibitor studies (e.g., corticosterone) validate specificity .

Q. What experimental models are suitable for studying neurotoxic effects analogous to MPTP-induced parkinsonism?

  • Methodological Answer : In vivo rodent models involve systemic administration to assess dopaminergic neuron loss in the substantia nigra. Post-mortem HPLC-ECD quantifies striatal dopamine depletion. In vitro, SH-SY5Y cells treated with 4-phenylpyridinium iodide can model mitochondrial dysfunction (JC-1 assay for membrane potential) and ROS production (DCFDA probe) .

Q. How can researchers resolve contradictions in reported crystal lattice parameters?

  • Methodological Answer : Discrepancies in unit cell dimensions (e.g., axial ratios) may arise from polymorphic forms or hydration states. Cross-validate using single-crystal XRD (for precise symmetry determination) and TGA-DSC (to detect solvent loss). Computational modeling (DFT) can reconcile experimental vs. theoretical lattice energies .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer : Implement strict QC protocols:

  • Purity : HPLC-MS for each batch.
  • Bioactivity : Standardize cell lines (e.g., HEK293-OCT3) and include internal controls (e.g., known inhibitors).
  • Data normalization : Express results relative to a reference compound (e.g., MPP+^+) to account for inter-experimental variability .

Methodological Notes for Data Analysis

  • Handling Discrepancies : Replicate experiments with orthogonal techniques (e.g., SPR for binding affinity if radiolabeling yields inconsistent KdK_d).
  • FAIR Data Compliance : Deposit structural data in repositories like NFDI4Chem, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.